3-Phenethylpiperidine
Overview
Description
3-Phenethylpiperidine is a type of phenylpiperidine , a class of chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.
Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Scientific Research Applications
Pain Relief
- Scientific Field: Medical Science, Pharmacology
- Application Summary: 3-Phenethylpiperidine is used in the design of a non-toxic pain killer. This is achieved by modeling pathological receptor conformations .
- Methods of Application: The ligand is designed to have a low acid dissociation constant, which allows it to selectively activate peripheral m-opioid receptors at the source of pain generation .
- Results: Unlike conventional opioids, this agonist showed pH-sensitive binding and produced injury-restricted analgesia in rats without exhibiting respiratory depression, sedation, constipation, or addiction potential .
Drug Design
- Scientific Field: Organic Chemistry, Pharmaceutical Chemistry
- Application Summary: Piperidines, including 3-Phenethylpiperidine, are among the most important synthetic fragments for designing drugs .
- Methods of Application: Various intra- and intermolecular reactions are used to form various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results: Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
- Scientific Field: Oncology, Pharmacology
- Application Summary: Piperidine and its derivatives, including 3-Phenethylpiperidine, have potential anticancer applications .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Opioid Analgesic
- Scientific Field: Pharmacology
- Application Summary: 3-Phenethylpiperidine is used in the design of opioid analgesics .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Antiparkinson Agent
- Scientific Field: Neurology, Pharmacology
- Application Summary: 3-Phenethylpiperidine is used in the design of antiparkinson agents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Selective Serotonin Reuptake Inhibitor
- Scientific Field: Psychiatry, Pharmacology
- Application Summary: 3-Phenethylpiperidine is used in the design of selective serotonin reuptake inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Opioid Analgesic
- Scientific Field: Pharmacology
- Application Summary: 3-Phenethylpiperidine is used in the design of opioid analgesics .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Antiparkinson Agent
- Scientific Field: Neurology, Pharmacology
- Application Summary: 3-Phenethylpiperidine is used in the design of antiparkinson agents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Selective Serotonin Reuptake Inhibitor
- Scientific Field: Psychiatry, Pharmacology
- Application Summary: 3-Phenethylpiperidine is used in the design of selective serotonin reuptake inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the research and development of piperidine derivatives, including 3-Phenethylpiperidine.
properties
IUPAC Name |
3-(2-phenylethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBFPCCMZAPUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498460 | |
Record name | 3-(2-Phenylethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethylpiperidine | |
CAS RN |
136423-13-7 | |
Record name | 3-(2-Phenylethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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